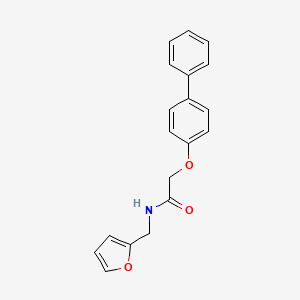

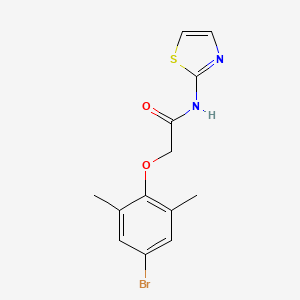

![molecular formula C22H19N3OS B5579474 11-(3-pyridinyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5579474.png)

11-(3-pyridinyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives of dibenzo[b,e][1,4]diazepin-1-one involves multiple steps, including condensation and cyclization reactions. Efficient synthetic routes have been developed to obtain novel derivatives, with one method involving the condensation and cyclization between 3-[4-chloro-1,2-phenylenediamine]-5,5-dimethyl-2-cyclohexenone and (o-, m-, and p-substituted)benzaldehyde (Cortéas, Banos, & Garcia-Mellado de Cortes, 2004). Another approach involves dehydrative cyclization of 3-(2-acylaminoanilino)-5,5-dimethyl-2-cyclohexen-1-ones with polyphosphoric acid (Matsuo, Yoshida, Ohta, & Tanaka, 1986).

Molecular Structure Analysis

The molecular structure of dibenzo[b,e][1,4]diazepin-1-ones is characterized by a fused ring system that incorporates two benzene rings and a seven-membered diazepine ring. This structural framework contributes to the compound's chemical properties and potential interactions with biological targets. X-ray crystallography and NMR spectroscopy are commonly used techniques for elucidating the molecular structure of these compounds.

Chemical Reactions and Properties

Dibenzo[b,e][1,4]diazepin-1-ones undergo various chemical reactions, including rearrangements, acylation, and nitrosation, depending on the substituents and reaction conditions. For example, 11-(tetrahydro-3 and 4-pyridinyl)dibenzo[b,e][1,4]diazepines exhibit novel rearrangements under treatment with concentrated HBr (Cairns, Clarkson, Hamersma, & Rae, 2002). These reactions expand the diversity of dibenzo[b,e][1,4]diazepin-1-one derivatives and their potential applications.

Physical Properties Analysis

The physical properties of dibenzo[b,e][1,4]diazepin-1-ones, such as solubility, melting point, and crystal structure, are influenced by the nature of substituents on the core structure. These properties are crucial for determining the compound's suitability for further development into pharmacologically active agents.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and luminescence, of dibenzo[b,e][1,4]diazepin-1-ones can be modified through structural modifications. For instance, the introduction of electron-donating or withdrawing groups can significantly affect the compound's reactivity towards nucleophiles and electrophiles. Additionally, some derivatives have been found to act as chemosensors for transition metal cations due to their unique chemical properties (Tolpygin et al., 2012).

Scientific Research Applications

Synthetic Chemistry Applications

- Dibenzo[b,e][1,4]diazepines, including derivatives like the one , have been explored for innovative synthetic routes. Beccalli et al. (2005) developed a method focusing on an intramolecular amination process for synthesizing these compounds (Beccalli, Broggini, Paladino, & Zoni, 2005).

Pharmacological Research 2. In pharmacological research, certain derivatives have shown potential as inhibitors for HIV-1, displaying effectiveness against various HIV-1 strains without being cytotoxic at high concentrations. This is highlighted in the work by Bellarosa et al. (1996), where the focus was on arylpyrido-diazepine and -thiodiazepine derivatives (Bellarosa et al., 1996).

Materials Science and Corrosion Inhibition 3. In the field of materials science, benzodiazepine derivatives have been investigated as corrosion inhibitors. A study by Laabaissi et al. (2021) synthesized organic compounds based on benzodiazepine derivatives and evaluated their anti-corrosion properties for mild steel in acidic media (Laabaissi et al., 2021).

Neurotropic Activity 4. Compounds like 4-Phenylpyridine-3-Carboxylic Acid and 3-Hydroxy-4-Phenylthieno[2,3-b]-Pyridine Derivatives, which are structurally related to dibenzo[b,e][1,4]diazepines, have been synthesized and studied for their neurotropic properties. Paronikyan et al. (2019) identified several compounds with anticonvulsant activity against corazole-induced seizures (Paronikyan et al., 2019).

properties

IUPAC Name |

6-pyridin-3-yl-9-thiophen-2-yl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3OS/c26-19-12-15(20-8-4-10-27-20)11-18-21(19)22(14-5-3-9-23-13-14)25-17-7-2-1-6-16(17)24-18/h1-10,13,15,22,24-25H,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAGQKTZKOCOLBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=CN=CC=C4)C5=CC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

11-(pyridin-3-yl)-3-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

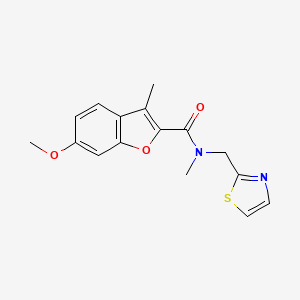

![N'-[5-bromo-2-(2-propyn-1-yloxy)benzylidene]-4-chlorobenzenesulfonohydrazide](/img/structure/B5579395.png)

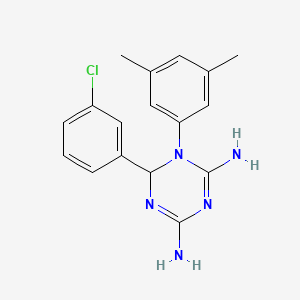

![6-{[(4aS*,7aR*)-4-ethyl-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5579401.png)

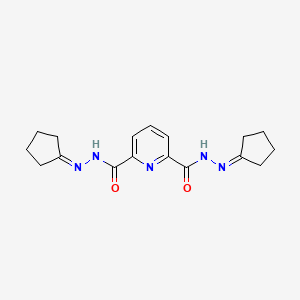

![5-(2-chlorophenyl)-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-furamide](/img/structure/B5579419.png)

![N,5-dimethyl-N-{[3-(2-thienyl)-1H-pyrazol-5-yl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5579440.png)

![N-{1-[4-(3-methyl-1-piperidinyl)phenyl]ethyl}-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5579466.png)

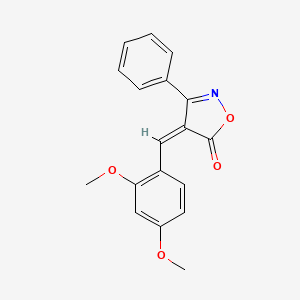

![2-{1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5579475.png)

![N-cyclopentyl-3-({[(2-methyl-1,3-thiazol-4-yl)methyl]amino}sulfonyl)benzamide](/img/structure/B5579500.png)

![N-{3-[(1S*,5R*)-3-(4-fluorobenzyl)-3,6-diazabicyclo[3.2.2]non-6-yl]-3-oxopropyl}methanesulfonamide](/img/structure/B5579506.png)